molecular formula C10H11BrN2O3 B11947517 N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide CAS No. 52121-37-6

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide

Katalognummer: B11947517
CAS-Nummer: 52121-37-6
Molekulargewicht: 287.11 g/mol
InChI-Schlüssel: DCPUKKRXXDDPGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide typically involves the nitration of 4-ethylphenylamine followed by bromination and subsequent acetamidation. The general steps are as follows:

    Nitration: 4-ethylphenylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Bromination: The nitrated product is then brominated using bromine in the presence of a suitable solvent like acetic acid.

    Acetamidation: Finally, the brominated nitro compound is reacted with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(5-bromo-4-ethyl-2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-bromo-4-ethyl-2-nitrobenzoic acid and ammonia.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromo-2-nitrophenyl)acetamide
  • N-(4-ethyl-2-nitrophenyl)acetamide
  • N-(5-bromo-4-methyl-2-nitrophenyl)acetamide

Uniqueness

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and nitro groups provides opportunities for diverse chemical modifications and applications.

Eigenschaften

CAS-Nummer

52121-37-6

Molekularformel

C10H11BrN2O3

Molekulargewicht

287.11 g/mol

IUPAC-Name

N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H11BrN2O3/c1-3-7-4-10(13(15)16)9(5-8(7)11)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,14)

InChI-Schlüssel

DCPUKKRXXDDPGV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1Br)NC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.